A Technical Guide to the Prospective In Vitro Biological Activities of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide
A Technical Guide to the Prospective In Vitro Biological Activities of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide
Abstract
This technical guide provides a comprehensive overview of the potential in vitro biological activities of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes findings from structurally related thiazolidine-4-carboxamide and thiazolidin-4-one derivatives to forecast its likely biological profile. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating in vitro evaluation of this compound. We will delve into prospective antimicrobial and anticancer activities, detailing robust experimental protocols and discussing potential mechanisms of action based on established literature for the core thiazolidine scaffold.
Introduction: The Thiazolidine Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,3-thiazolidine ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Its derivatives, particularly thiazolidin-4-ones and thiazolidine-4-carboxamides, are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[1][2][3][4][5]
The structural features of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, specifically the thiazolidine core, the carboxamide linker, and the 2-fluorophenyl substituent, suggest a high potential for significant biological activity. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions. This guide will explore the most probable in vitro activities based on these structural alerts and the wealth of data on analogous compounds.
Prospective Antimicrobial Activity
Thiazolidine derivatives have been extensively investigated for their antimicrobial properties.[1][6][7][8][9] The presence of the thiazolidine ring is often associated with the ability to interfere with essential microbial processes.
Antibacterial Potential
A significant number of 2,3-disubstituted thiazolidin-4-ones have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[6] It is plausible that N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide could exhibit similar properties.
The rationale for screening this compound is based on studies where similar thiazolidinone derivatives have shown minimum inhibitory concentrations (MIC) in the range of 0.008–0.24 mg/mL against a panel of bacteria.[6] In some cases, the activity of these synthetic compounds surpassed that of the reference antibiotic, ampicillin.[6] The substitution pattern on the phenyl ring has been shown to influence the potency and spectrum of activity.[7][8]
Molecular docking studies on active thiazolidinone derivatives suggest a potential mechanism of action involving the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in the bacterial cell wall biosynthesis pathway.[6][10] This provides a specific molecular target for assaying the activity of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide.
Caption: Workflow for MIC and MBC determination.
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a reference antibiotic control (e.g., Ampicillin or Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot of 10-20 µL from each well showing no visible growth is sub-cultured onto a fresh Mueller-Hinton Agar (MHA) plate and incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in CFU count compared to the initial inoculum.
Table 1: Representative Antibacterial Activity of Thiazolidin-4-one Derivatives
| Compound Class | Test Organism | MIC Range (mg/mL) | Reference |
| 2,3-diaryl-thiazolidin-4-ones | Gram-positive & Gram-negative bacteria | 0.008–0.24 | [6] |
| Substituted thiazolidin-4-ones | S. aureus, P. aeruginosa, S. typhi | Zone of Inhibition: 15.22 - 19.93 mm at 500 µg/mL | [7] |
| N-thiazolidinone-carboxamides | B. subtilis | MIC: 3.13 µg/mL | [9] |
Antifungal Potential
The thiazolidine scaffold is also a key component in compounds with notable antifungal activity.
Several studies report that the antifungal activity of some thiazolidinone compounds is comparable to or exceeds that of reference agents like ketoconazole. [6]This makes N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide a candidate for screening against pathogenic fungi.
The likely mechanism for antifungal activity involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. [6]Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.
Prospective Anticancer Activity
A growing body of evidence highlights the anticancer potential of thiazolidin-4-one derivatives against various human cancer cell lines. [2][11][12][13]
Rationale for Anticancer Screening
Derivatives of the thiazolidine scaffold have demonstrated significant in vitro anti-proliferative activity. For example, certain thiadiazole-substituted thiazolidin-4-ones have shown potent activity against human breast adenocarcinoma cells (MCF-7), with IC50 values as low as 46.34 µmol L⁻¹. [11][13]Given these precedents, evaluating the cytotoxic effects of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide is a logical next step.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation. [11][13] Workflow:
Caption: Workflow for assessing in vitro cytotoxicity via MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, A549, DU145) into a 96-well plate at a density of approximately 2 x 10³ cells per well and allow them to attach for 24 hours. [11]2. Compound Treatment: Remove the medium and add fresh medium containing various concentrations of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%, can be determined by plotting a dose-response curve.
Table 2: Representative Anticancer Activity of Thiazolidin-4-one Derivatives
| Compound Class | Cell Line | IC50 (µmol L⁻¹) | Reference |
| Thiadiazole substituted thiazolidin-4-ones | MCF-7 (Breast) | 46.34 - 66.84 | [11][13] |
| Imidazopyridine-thiazolidin-4-one hybrids | A549 (Lung) | 8.4 | [2] |
| Imidazopyridine-thiazolidin-4-one hybrids | DU145 (Prostate) | 6.8 | [2] |
| N1-(thiazolidin-4-one)-N3-aryl ureas | A549 (Lung) | 0.041 | [12] |
Potential Molecular Targets in Cancer
Thiazolidin-4-one derivatives have been reported to inhibit various enzymes and pathways critical for cancer cell survival and proliferation, including:
-
Protein/Tyrosine Kinases: c-Met, Src, KDR, etc. [12]* Cell Cycle Regulators: CDC25A [12]* Carbonic Anhydrases: CA IX [12] These represent potential targets that could be investigated through specific enzymatic assays or molecular docking studies for N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide.
Conclusion and Future Directions
N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide belongs to a class of compounds with a well-documented history of diverse and potent in vitro biological activities. Based on extensive literature on structurally similar molecules, there is a strong scientific basis to hypothesize that this compound will exhibit significant antimicrobial and anticancer properties.
This guide provides a foundational framework for initiating a comprehensive in vitro evaluation. The detailed protocols for antimicrobial susceptibility testing and cytotoxicity assays represent industry-standard methods for obtaining reliable preliminary data. Positive results from these initial screens would warrant further investigation into the precise mechanisms of action, including enzymatic inhibition assays and advanced molecular modeling, to fully elucidate the therapeutic potential of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide.
References
- Popiołek, Ł., et al. (2022).
- Thiazolidine derivatives and their pharmacological actions. (n.d.). E3S Web of Conferences.
- Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Preprints.org.
- Synthesis, Antibacterial Activity and DFT Calculations of Some Thiazolidine-4-Carboxylic acid Derivatives and Their Complexes with Cu(II), Fe(II) and VO(II). (2026).
- Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Deriv
- New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. (n.d.). PMC.
- Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. (n.d.).
- Synthesis and Antimicrobial Activity of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide. (2025).
- Joseph, A., et al. (2013). Synthesis, in vitro anticancer and antioxidant activity of thiadiazole substituted thiazolidin-4-ones. Acta Pharmaceutica.
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). MDPI.
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (n.d.). PMC.
- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Life Academy of Nano-Bio-Science.
- Synthesis and Biological Applications of Thiazolidinone. (2023). IntechOpen.
- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). PMC.
- Biological potential of thiazolidinedione deriv
- Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. (n.d.).
- Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. (2014). MDPI.
- Synthesis, in vitro anticancer and antioxidant activity of thiadiazole substituted thiazolidin-4-ones. (n.d.).
- Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. (n.d.). PMC.
- Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (2014). MDPI.
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Applications of Thiazolidinone | IntechOpen [intechopen.com]
- 4. Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
